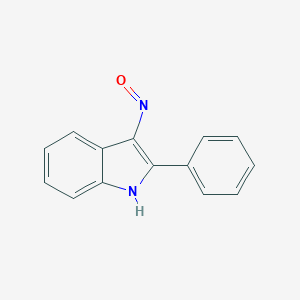

3-nitroso-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRIMXDIYQGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999736 | |

| Record name | 3-Nitroso-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-45-2 | |

| Record name | NSC400618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitroso-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-nitroso-2-phenyl-1H-indole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-nitroso-2-phenyl-1H-indole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core chemical and physical properties, details a robust protocol for its synthesis via electrophilic nitrosation, and explores its characteristic reactivity. We further discuss its potential applications, particularly as a versatile precursor in drug development and its relevance in anticancer research and toxicology. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering field-proven insights and methodologies grounded in authoritative references.

Introduction: The Significance of the C3-Functionalized 2-Phenylindole Scaffold

The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to a vast array of pharmaceuticals.[1] The 2-phenyl substituted indole, in particular, serves as a foundational scaffold for molecules targeting a range of biological pathways. Functionalization at the C-3 position is a primary strategy for modulating the electronic properties and biological activity of the indole nucleus, as this position is highly susceptible to electrophilic substitution.[2][3]

The introduction of a nitroso (-N=O) group at this C-3 position yields 3-nitroso-2-phenyl-1H-indole (CAS No. 784-45-2). This functional group is a potent electron-withdrawing moiety that significantly alters the reactivity of the indole ring.[3] Furthermore, the nitroso group itself is a reactive handle for subsequent chemical transformations and can act as a source of reactive nitrogen species, such as nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4] This dual character—a modified indole scaffold and a reactive nitroso center—makes 3-nitroso-2-phenyl-1H-indole a valuable intermediate for synthetic chemists and a compound of interest for drug discovery programs.[5]

This guide will systematically explore the key technical aspects of this molecule, providing a foundational understanding for its use in a research and development setting.

Physicochemical and Structural Properties

3-nitroso-2-phenyl-1H-indole is an organic compound whose properties are derived from its constituent aromatic rings and the reactive nitroso group. A crucial structural aspect is its existence in a tautomeric equilibrium with its more stable oxime form, 2-phenyl-3H-indol-3-one oxime.[6] This equilibrium influences its reactivity and spectroscopic characterization.

| Property | Value | Source |

| CAS Number | 784-45-2 | [5][6] |

| Molecular Formula | C₁₄H₁₀N₂O | [5][6] |

| Molecular Weight | 222.24 g/mol | [5][6][7] |

| IUPAC Name | 3-nitroso-2-phenyl-1H-indole | [6] |

| Common Synonyms | 2-phenyl-3H-indol-3-one oxime, 3-Nitroso-2-phenylindole | [5][6] |

| Boiling Point | 467.4°C at 760 mmHg (Predicted) | [5] |

| Density | 1.24 g/cm³ (Predicted) | [5] |

| Flash Point | 236.5°C (Predicted) | [5] |

| Melting Point | Not available | [5] |

A key structural feature is the tautomerism between the nitroso-indole and the indol-3-one oxime forms. This is a common characteristic for C-nitroso compounds where a proton is available on an adjacent atom. The oxime form is often thermodynamically favored.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethyl-3-nitroso-2-phenylindole | 53603-64-8 | Benchchem [benchchem.com]

- 4. Biological activity of S-nitrosothiols: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 784-45-2,3-nitroso-2-phenyl-1H-indole | lookchem [lookchem.com]

- 6. 3-nitroso-2-phenyl-1H-indole | C14H10N2O | CID 343976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitroso-2-phenyl-1h-indole - CAS:784-45-2 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-3-nitroso-1H-indole

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenyl-3-nitroso-1H-indole (CAS No. 784-45-2), a molecule of significant interest to researchers in medicinal chemistry and drug development. This document outlines the synthesis, structural characterization, and key physicochemical properties of this compound, offering field-proven insights into its handling and application. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing a foundation for further investigation and utilization of this versatile indole derivative.

Introduction: The Significance of the 2-Phenyl-3-nitroso-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a phenyl group at the 2-position and a nitroso group at the 3-position of the indole ring dramatically influences its electronic and steric properties. The 2-phenyl substituent provides a key structural motif for interaction with various biological targets, while the 3-nitroso group, existing in tautomeric equilibrium with the 3-oximino form (2-phenyl-3H-indol-3-one oxime), offers a versatile handle for further synthetic transformations and potential biological activity. Understanding the fundamental physical properties of 2-phenyl-3-nitroso-1H-indole is paramount for its effective application in the synthesis of novel therapeutic agents, particularly in the exploration of anticancer compounds.

Molecular Structure and Physicochemical Properties

2-Phenyl-3-nitroso-1H-indole is an organic compound with the molecular formula C₁₄H₁₀N₂O.[1] It exists in a tautomeric equilibrium between the nitroso-indole and the more stable indol-3-one oxime form. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Phenyl-3-nitroso-1H-indole

| Property | Value | Source |

| CAS Number | 784-45-2 | PubChem[1] |

| Molecular Formula | C₁₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| IUPAC Name | 3-nitroso-2-phenyl-1H-indole | PubChem[1] |

| Synonyms | 2-phenyl-3H-indol-3-one oxime | PubChem[1] |

| Predicted Boiling Point | 467.4 °C at 760 mmHg | LookChem |

| Predicted Flash Point | 236.5 °C | LookChem |

| Predicted Density | 1.24 g/cm³ | LookChem |

Tautomerism

The tautomeric equilibrium between the 3-nitroso-indole and the 3-oximino-indole is a key feature of this molecule. The oxime form is generally considered to be the more stable tautomer. This is important to consider when interpreting spectroscopic data and predicting reactivity.

Caption: Tautomeric equilibrium of 2-phenyl-3-nitroso-1H-indole.

Synthesis of 2-Phenyl-3-nitroso-1H-indole

The synthesis of 2-phenyl-3-nitroso-1H-indole is a two-step process, starting with the well-established Fischer indole synthesis to obtain the 2-phenylindole precursor, followed by nitrosation at the 3-position.

Step 1: Synthesis of 2-Phenyl-1H-indole

The Fischer indole synthesis is a reliable method for the preparation of 2-phenyl-1H-indole.[2][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone of acetophenone.

Caption: Workflow for the Fischer indole synthesis of 2-phenyl-1H-indole.

Experimental Protocol:

-

Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone and phenylhydrazine is warmed, typically in ethanol, to form the corresponding phenylhydrazone.[2]

-

Cyclization: The crude phenylhydrazone is intimately mixed with a dehydrating acid catalyst, such as polyphosphoric acid or anhydrous zinc chloride, and heated.[2] The reaction is exothermic and proceeds rapidly.

-

Workup and Purification: The reaction mixture is quenched with cold water, and the crude 2-phenylindole is collected by filtration. Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[2]

Step 2: Nitrosation of 2-Phenyl-1H-indole

The nitrosation of 2-phenyl-1H-indole at the C3 position is achieved by reaction with nitrous acid, which can be generated in situ from sodium nitrite and a weak acid, such as acetic acid.[4]

Caption: Reaction scheme for the nitrosation of 2-phenyl-1H-indole.

Experimental Protocol:

-

Dissolution: 2-Phenyl-1H-indole is dissolved in a suitable aprotic solvent, such as benzene or glacial acetic acid.[4]

-

Addition of Nitrosating Agent: A solution of sodium nitrite in water is added dropwise to the stirred solution of 2-phenylindole at a controlled temperature, typically cooled in an ice bath.

-

Reaction: The reaction mixture is stirred for a specified period to allow for the electrophilic substitution to occur at the electron-rich C3 position of the indole.

-

Isolation and Purification: The product is isolated by extraction and purified by column chromatography or recrystallization to yield 2-phenyl-3-nitroso-1H-indole.

Spectroscopic Characterization

Due to the limited availability of published spectroscopic data for 2-phenyl-3-nitroso-1H-indole, this section provides an overview of the expected spectral characteristics based on the known data for the precursor, 2-phenyl-1H-indole, and related nitroso and oxime compounds.

Table 2: Spectroscopic Data for 2-Phenyl-1H-indole (Precursor)

| Technique | Key Features | Source |

| ¹H NMR (CDCl₃) | δ 8.34 (s, br, 1H, NH), 7.62 (m, 3H), 7.42–7.27 (m, 4H), 7.20–7.09 (m, 2H), 6.80 (s, 1H) | Molecules[5] |

| ¹³C NMR | Aromatic carbons in the range of δ 110-140 ppm. | ChemicalBook[6] |

| IR Spectroscopy | N-H stretching, C-H aromatic stretching, C=C aromatic stretching. | ChemicalBook |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the mass of the compound. | SpectraBase[7] |

Expected Spectroscopic Data for 2-Phenyl-3-nitroso-1H-indole

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl and indole rings. The N-H proton of the indole ring will likely appear as a broad singlet. The presence of the oxime tautomer would result in a characteristic signal for the N-OH proton.

-

¹³C NMR: The spectrum will display signals for the 14 carbon atoms in the molecule. The C=NOH carbon of the oxime tautomer would have a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (from the oxime tautomer, likely broad), the C=N stretch of the oxime, and the N-O stretch of the nitroso group. A comparative guide to oxime identification by IR spectroscopy provides expected ranges for these vibrations.[8]

-

UV-Vis Spectroscopy: Nitrosoindoles typically exhibit strong absorption in the UV-visible region. For comparison, 3-nitroindole shows an absorption maximum around 349 nm.[9] The specific λmax for 2-phenyl-3-nitroso-1H-indole will be influenced by the phenyl substituent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 222.24 g/mol . Fragmentation patterns would likely involve the loss of the nitroso group and fragmentation of the indole and phenyl rings. A GC-MS spectrum for the tautomer, 2-phenylindol-3-one-oxime, is available in the SpectraBase database.

Stability, Storage, and Safety

Stability and Storage

Nitroso compounds can be sensitive to light, heat, and acidic conditions.[10][11][12] It is recommended to store 2-phenyl-3-nitroso-1H-indole in a cool, dark, and dry place under an inert atmosphere to prevent degradation. The stability of related S-nitrosothiols has been shown to be pH-dependent, with increased stability at mildly basic pH.[13]

Safety and Handling

Many N-nitroso compounds are considered to be potential carcinogens and should be handled with extreme caution.[1][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, and characterization of 2-phenyl-3-nitroso-1H-indole. While a comprehensive set of experimentally determined data is not yet fully available in the public domain, this guide has synthesized existing knowledge to provide a robust framework for researchers working with this compound. The protocols and expected data presented herein are intended to facilitate the safe and effective use of 2-phenyl-3-nitroso-1H-indole in the pursuit of novel drug discovery and development.

References

-

Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules. [Link]

-

Lin, M., et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]

-

Journal of Heterocyclic Chemistry. (1988). 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. [Link]

-

Hewitt, M. C., & Shao, L. (n.d.). Synthesis of 2-phenylindoxyls. Arkat USA. [Link]

-

Shriner, R. L., Ashley, W. C., & Welch, E. (n.d.). 2-Phenylindole. Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). (A) Molar absorption coefficient spectra of the 3-, 4-, 5-, 6-, and 7-nitroindole isomers in 2-propanol. [Link]

-

New Jersey Department of Health. (n.d.). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. [Link]

-

Restek. (2025). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]

-

Mondal, D., et al. (2021). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]

-

PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. [Link]

-

Perjesi, P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

-

SpectraBase. (n.d.). 2-Phenylindole. [Link]

-

Sun, W.-Y., et al. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. [Link]

-

MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

-

Hornyak, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Free Radical Research. [Link]

-

Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]

-

ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

-

Berti, C., et al. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. ResearchGate. [Link]

-

Millich, F., & Becker, E. I. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [Link]

-

Chen, I. J., et al. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

-

Tetrahedron. (1965). The nitration of some phenyl substituted indoles. [Link]

-

Andersen, R. A., & Kemp, T. R. (1989). Effect of storage conditions on nitrosated, acylated, and oxidized pyridine alkaloid derivatives in smokeless tobacco products. Cancer Research. [Link]

-

Catalán, J. (2015). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (n.d.). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. [Link]

-

Kasthuriarachchi, N. Y., et al. (n.d.). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. Atmospheric Chemistry and Physics. [Link]

-

Kim, D., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Pharmaceutics. [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. [Link]

Sources

- 1. dhss.delaware.gov [dhss.delaware.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylindole(948-65-2) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of storage conditions on nitrosated, acylated, and oxidized pyridine alkaloid derivatives in smokeless tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased stability of S-nitrosothiol solutions via pH modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the Structure of 3-Nitroso-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. The introduction of a nitroso group at the C3 position of the 2-phenyl-1H-indole core creates a molecule of significant interest: 3-nitroso-2-phenyl-1H-indole. This guide provides a comprehensive technical overview of its structure, synthesis, and physicochemical properties, offering insights for its application in synthetic chemistry and drug discovery.

Molecular Structure and Tautomerism

3-Nitroso-2-phenyl-1H-indole, with the chemical formula C₁₄H₁₀N₂O, possesses a molecular weight of 222.24 g/mol .[1] Its structure is characterized by a phenyl group at the C2 position and a nitroso group at the C3 position of the indole ring.

A critical aspect of the structure of 3-nitroso-2-phenyl-1H-indole is its existence in a tautomeric equilibrium with 2-phenyl-3H-indol-3-one oxime. This equilibrium is a key determinant of its reactivity and spectroscopic properties. The two tautomeric forms are interconvertible, and the predominant form can be influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric equilibrium between 3-nitroso-2-phenyl-1H-indole and its oxime tautomer.

Synthesis and Purification

The primary synthetic route to 3-nitroso-2-phenyl-1H-indole involves the nitrosation of 2-phenyl-1H-indole. This reaction is typically achieved using a source of the nitrosonium ion (NO⁺), such as nitrous acid (HNO₂) generated in situ from sodium nitrite and a mineral acid.

Experimental Protocol: Synthesis of 3-Nitroso-2-phenyl-1H-indole

Materials:

-

2-phenyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Ethanol or other suitable solvent

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 2-phenyl-1H-indole in a suitable solvent (e.g., ethanol or acetic acid) in a flask and cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled indole solution.

-

While maintaining the temperature at 0-5 °C, add a dilute acid (e.g., hydrochloric acid or acetic acid) dropwise to the reaction mixture. The acid facilitates the in situ generation of nitrous acid.

-

Continue stirring the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.

-

The crude product is then collected by filtration, washed with cold water, and dried.

Purification:

Purification of 3-nitroso-2-phenyl-1H-indole can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Column chromatography on silica gel may also be employed for further purification if necessary.

Caption: General workflow for the synthesis of 3-nitroso-2-phenyl-1H-indole.

Spectroscopic Characterization

Due to the tautomeric nature of the molecule, the spectroscopic data will reflect a mixture of both the nitroso and oxime forms, or the predominant tautomer under the analytical conditions. The following are expected characteristic spectral features based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and indole rings. The chemical shifts of the indole NH proton and the protons on the indole ring will be sensitive to the tautomeric form. In the nitroso form, the absence of a proton at the C3 position is a key indicator. In the oxime form, an OH proton signal would be expected, which may be broad and exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shift of the C3 carbon of the indole ring will be significantly different in the two tautomers. In the nitroso form, the C3 carbon is bonded to a nitrogen, while in the oxime form, it is part of a C=NOH group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons: ~7.0-8.0 ppm | Aromatic carbons: ~110-140 ppm |

| Indole NH proton: Broad singlet, >10 ppm | C2 (indole): ~140-150 ppm |

| Oxime OH proton: Broad singlet | C3 (indole): Shift dependent on tautomer |

*Predicted chemical shift ranges based on analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that can help identify the functional groups present.

| Functional Group | Expected Absorption (cm⁻¹) * |

| N-H (indole) | 3300-3500 (broad) |

| C=N (oxime) | 1620-1680 |

| N=O (nitroso) | 1500-1600 |

| C=C (aromatic) | 1450-1600 |

| O-H (oxime) | 3200-3600 (broad) |

*Characteristic IR absorption ranges.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular formula C₁₄H₁₀N₂O.

-

Fragmentation: Common fragmentation patterns for nitroso compounds include the loss of the NO group (M-30).

Reactivity and Potential Applications

The dual reactivity arising from its tautomeric forms makes 3-nitroso-2-phenyl-1H-indole a versatile intermediate in organic synthesis.

-

Electrophilic and Nucleophilic Nature: The nitroso group can act as an electrophile, while the enamine-like character of the indole ring provides nucleophilic sites.

-

Cycloaddition Reactions: The C=N bond of the oxime tautomer can participate in cycloaddition reactions.

-

Precursor for Heterocyclic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic systems.

The biological activities of nitroso and indole compounds suggest potential applications in drug discovery. Nitroso compounds are known to release nitric oxide (NO), a key signaling molecule in various physiological processes.[2][3] Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Therefore, 3-nitroso-2-phenyl-1H-indole represents a lead structure for the development of novel therapeutic agents.

Safety and Handling

As with all nitroso compounds, 3-nitroso-2-phenyl-1H-indole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroso compounds are potentially mutagenic and carcinogenic, and exposure should be minimized.

References

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Copies of 1H, 13C, 19F NMR spectra. (URL not available)

- 1,2-Nucleophilic addition on 2-phenyl-3H-indol-3-one and 2-phenyl-3-phenylimino-3H-indole and their corresponding 1-oxides. An attempt to synthesize water-soluble aminoxyls. Crystal structure of 3-ethoxycarbonyl-2,3,3a,4-tetrahydro-. (URL not available)

- Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC - PubMed Central. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2 | Chemsrc. [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC - NIH. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. [Link]

- CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google P

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL not available)

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

-

3-Nitroso-2-phenyl-1h-indole, 95% Purity, C14H10N2O, 1 gram - CP Lab Safety. [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - ResearchGate. [Link]

-

Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2- thienylcarbonyl]acetohydrazides | Request PDF - ResearchGate. [Link]

-

Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. [Link]

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone - Longdom Publishing. [Link]

-

Cas 784-45-2,3-nitroso-2-phenyl-1H-indole - LookChem. [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2): A Synthetic Precursor for Bioactive Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2) is a heterocyclic organic compound that has garnered interest primarily as a versatile synthetic intermediate in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its strategic importance lies in its role as a precursor for a diverse range of 3-substituted 2-phenyl-indole derivatives. This class of compounds has demonstrated significant potential in oncological research, exhibiting various anticancer mechanisms. This technical guide provides a comprehensive overview of 3-nitroso-2-phenyl-1H-indole, including its chemical and physical properties, a detailed synthesis protocol, and a thorough exploration of the biological activities and therapeutic potential of its downstream derivatives. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this compound in the discovery of novel therapeutics.

Compound Profile: 3-Nitroso-2-phenyl-1H-indole

3-Nitroso-2-phenyl-1H-indole is characterized by an indole core structure with a phenyl group at the 2-position and a nitroso group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-nitroso-2-phenyl-1H-indole is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 784-45-2 | [1][2][3] |

| IUPAC Name | 3-nitroso-2-phenyl-1H-indole | [3] |

| Synonyms | 1H-Indole, 3-nitroso-2-phenyl-; 2-phenyl-3H-indol-3-one oxime | [3] |

| Molecular Formula | C₁₄H₁₀N₂O | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Boiling Point | 467.4°C at 760 mmHg | [1] |

| Flash Point | 236.5°C | [1] |

| Density | 1.24 g/cm³ | [1] |

Safety and Handling

Synthesis of 3-Nitroso-2-phenyl-1H-indole

The synthesis of 3-nitroso substituted indole derivatives can be achieved through a one-pot method involving the reaction of N-nitrosoaniline and acyl sulfur ylide in the presence of a transition metal catalyst and a silver salt, followed by cyclization and nitroso migration with a protic acid.[5][6] This method offers a straightforward and efficient route to the target compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-nitroso-substituted indole derivatives.

Sources

- 1. Cas 784-45-2,3-nitroso-2-phenyl-1H-indole | lookchem [lookchem.com]

- 2. 3-nitroso-2-phenyl-1H-indole | CAS#:784-45-2 | Chemsrc [chemsrc.com]

- 3. 3-nitroso-2-phenyl-1H-indole | C14H10N2O | CID 343976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]

- 6. Preparation method of 3-nitroso substituted indole derivative (2019) | Cui Xiuling [scispace.com]

An In-depth Technical Guide to 2-Phenyl-4H-benzo[d]oxazin-4-one: Synthesis, Characterization, and Anticancer Potential

An In-depth Technical Guide to 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one: Synthesis, Characterization, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a significant portion of pharmacologically active molecules. Among these, nitrogen- and oxygen-containing ring systems are of paramount interest due to their diverse biological activities. This technical guide focuses on a specific isomer of the molecular formula C14H10N2O: 2-phenyl-4H-benzo[d][1][2]oxazin-4-one . This compound belongs to the benzoxazinone class of heterocycles, which have garnered attention for their potential therapeutic applications, including anticancer and antimicrobial properties.[3][4]

This document provides a comprehensive overview of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, detailing its synthesis, structural elucidation through spectroscopic methods, and an exploration of its promising anticancer activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [5] |

| Molecular Weight | 223.23 g/mol | [5] |

| Melting Point | 123-125 °C | [6] |

| Boiling Point | 189-192 °C at 8 mmHg | [6] |

| Appearance | White to almost white solid | [6] |

| IUPAC Name | 2-phenyl-4H-1,3-benzoxazin-4-one | [5] |

Synthesis of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one

The synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is efficiently achieved through the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine.[7] This method has been reported to produce the target compound in a very good yield of approximately 90%.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

N-Acylation: The amine group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves as a base to deprotonate the amine, facilitating the nucleophilic attack and subsequent elimination of a chloride ion to form the intermediate, 2-benzamidobenzoic acid.[7]

-

Intramolecular Cyclization: In the presence of a dehydrating agent or under appropriate reaction conditions, the carboxylic acid moiety of the intermediate attacks the amide carbonyl group. This intramolecular cyclization results in the formation of the benzoxazinone ring system with the elimination of a water molecule.[7]

Figure 1: Synthetic pathway for 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one:

-

Dissolution: Dissolve anthranilic acid in pyridine (water-free) in a suitable reaction vessel.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the solution while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into crushed ice.

-

Isolation: Filter the resulting solid precipitate, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.[2]

Figure 2: Experimental workflow for the synthesis and purification.

Structural Characterization

The structural confirmation of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is achieved through a combination of spectroscopic techniques.[1]

Spectroscopic Data

| Technique | Key Observations |

| ¹H-NMR | Aromatic protons observed in the range of δ 7.57-8.19 ppm.[2] |

| ¹³C-NMR | Presence of 14 carbon signals, with the carbonyl carbon at approximately δ 158.8 ppm and the imine carbon around δ 156.4 ppm, confirming the benzoxazinone ring.[2] |

| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O lactone at ~1764 cm⁻¹ and the -C=N bond at ~1614 cm⁻¹.[2] |

| Mass Spectrometry | Molecular ion peak ([M+H]⁺) observed at m/z 224.07, confirming the molecular formula C₁₄H₉NO₂.[2] |

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one as an anticancer agent.

In Vitro Cytotoxicity

The compound has been evaluated for its cytotoxic effects against the A549 human lung cancer cell line using the MTT assay.[1] The reported half-maximal inhibitory concentration (IC₅₀) was 65.43 ± 2.7 µg/mL.[2]

Proposed Mechanism of Action

In-silico docking studies have suggested a potential mechanism of action for 2-phenyl-4H-benzo[d][1][2]oxazin-4-one involving the inhibition of methionyl-tRNA synthetase (MRS).[1] MRS is an enzyme that plays a crucial role in protein synthesis, and its overexpression has been linked to various cancers. The docking studies indicated that the compound binds to the active site of MRS, primarily through steric interactions.[7]

Figure 3: Proposed mechanism of action for the anticancer activity.

It is important to note that while the in-silico data provides a strong hypothesis, further experimental validation is required to definitively confirm this mechanism of action. Other studies on benzoxazinone derivatives suggest that they can also act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), leading to delayed DNA repair and apoptosis in cancer cells.[8]

Conclusion and Future Directions

2-Phenyl-4H-benzo[d][1][2]oxazin-4-one is a readily synthesizable heterocyclic compound with demonstrated in vitro anticancer activity. Its straightforward synthesis and interesting biological profile make it a compelling scaffold for further investigation in the field of drug discovery.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a library of derivatives to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

Mechanism of Action Studies: Conducting further biochemical and cellular assays to validate the inhibition of methionyl-tRNA synthetase and explore other potential molecular targets.

-

In Vivo Efficacy: Evaluating the most promising analogues in preclinical animal models of cancer to assess their therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective anticancer agents based on the benzoxazinone scaffold.

References

-

Kesuma, D., Putra, G. A., Yuniarta, T. A., & Rudyanto, M. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

-

Moussa, Z., Ramanathan, M., Al-Masri, H., & Ahmed, S. A. (2022). Recent Progress in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. MDPI. [Link]

-

Kesuma, D., et al. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

-

PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. [Link]

-

Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

-

Kesuma, D., et al. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

-

Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

-

Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]

-

Moussa, Z., Ramanathan, M., Al-Masri, H., & Ahmed, S. A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

-

Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][6]oxazin-3(4H). National Institutes of Health. [Link]

-

Fun, H. K., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

-

Gomes, A. T. P. C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. [Link]

-

Srinivasan, T., et al. (n.d.). Process for preparing 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one and its use for.... Google Patents.

-

Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

-

PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 5. 2-Phenyl-4H-1,3-benzoxazin-4-one | C14H9NO2 | CID 555407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one , 97% , 1022-46-4 - CookeChem [cookechem.com]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Nitroso-2-phenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-nitroso-2-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed, field-proven synthetic protocol, and a discussion of its chemical reactivity. Furthermore, this guide will illuminate the compound's promising therapeutic applications, particularly in oncology, by examining its potential mechanisms of action as an anticancer agent. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing a solid foundation for further investigation of this intriguing molecule.

Introduction and Chemical Identity

3-Nitroso-2-phenyl-1H-indole, a molecule belonging to the diverse family of indole derivatives, has garnered attention for its potential as a scaffold in drug design. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a nitroso group at the C3 position and a phenyl group at the C2 position of the indole ring creates a unique electronic and steric profile, suggesting the potential for specific interactions with biological targets.

Correct IUPAC Name: 3-nitroso-2-phenyl-1H-indole[1]

This compound is also known by synonyms such as 2-phenyl-3H-indol-3-one oxime.[1]

Table 1: Chemical and Physical Properties of 3-nitroso-2-phenyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C14H10N2O | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 784-45-2 | [1] |

| SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | [1] |

| InChI | InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | [1] |

Synthesis of 3-nitroso-2-phenyl-1H-indole: A Modern One-Pot Approach

Traditional methods for indole synthesis, such as the Fischer indole synthesis, can be harsh and lack atom economy. A more contemporary and efficient approach for the synthesis of 3-nitroso-substituted indole derivatives involves a one-pot reaction utilizing N-nitrosoaniline and an acyl sulfur ylide.[2] This method benefits from simplicity, milder reaction conditions, and good yields.[2]

Causality Behind Experimental Choices

The choice of N-nitrosoaniline as a starting material is pivotal as it provides the core indole nitrogen and the nitroso functionality, which undergoes a fascinating migration during the reaction cascade. The acyl sulfur ylide serves as the source of the remaining carbon atoms for the indole ring system. The use of a transition metal catalyst, such as a rhodium complex, is crucial for the initial C-H activation step, which is a key bond-forming event.[2] A silver salt is often employed as an additive to facilitate the catalytic cycle. The final cyclization and nitroso migration are promoted by the addition of a protic acid.

Experimental Protocol

Materials:

-

N-nitroso-N-phenylaniline (or appropriately substituted N-nitrosoaniline)

-

Benzoyl (or other acyl) sulfur ylide

-

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([Cp*RhCl2]2)

-

Silver carbonate (Ag2CO3)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroacetic acid (TFA)

-

Diatomaceous earth

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology: [2]

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere, add N-nitroso-N-phenylaniline (1.0 eq), the acyl sulfur ylide (1.5 eq), the rhodium catalyst (e.g., [Cp*RhCl2]2, 0.05 eq), and silver carbonate (0.2 eq).

-

Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) as the solvent.

-

C-H Activation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 9 hours) to facilitate the initial C-H activation and acylation.

-

Cyclization and Nitroso Migration: After the initial reaction period, add trifluoroacetic acid (2.5 eq) to the reaction mixture. Continue to stir at the same temperature for an additional period (e.g., 4 hours) to promote the cyclization and the cascade nitroso group migration.

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-nitroso-2-phenyl-1H-indole.

-

Visualization of the Synthetic Workflow

Caption: One-pot synthesis of 3-nitroso-2-phenyl-1H-indole.

Chemical Properties and Reactivity

The reactivity of 3-nitroso-2-phenyl-1H-indole is largely dictated by the interplay between the electron-rich indole nucleus and the electrophilic nitroso group. The C3 position of the indole ring, typically nucleophilic, is now substituted with an electron-withdrawing nitroso group, which alters its reactivity profile.

The nitroso group can exist in equilibrium with its oxime tautomer, 2-phenyl-3H-indol-3-one oxime. This tautomerism can influence its reactivity in various chemical transformations.

While specific reactivity studies on 3-nitroso-2-phenyl-1H-indole are not extensively documented, insights can be drawn from related compounds. For instance, 3-nitroindoles exhibit significant electrophilic character and can undergo reactions with various nucleophiles. It is plausible that 3-nitroso-2-phenyl-1H-indole would also be susceptible to nucleophilic attack, potentially at the nitroso nitrogen or the indole ring, depending on the reaction conditions and the nature of the nucleophile.

Therapeutic Potential in Drug Development

The 2-phenylindole scaffold is a recurring motif in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of the nitroso group at the C3 position offers a unique handle for modulating these activities and exploring new therapeutic avenues.

Anticancer Activity: A Mechanistic Overview

While the specific anticancer mechanism of 3-nitroso-2-phenyl-1H-indole is yet to be fully elucidated, several plausible pathways can be hypothesized based on the activities of related compounds. Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[3]

Two prominent targets for anticancer drugs that are relevant to the 2-phenylindole scaffold are:

-

Tubulin Polymerization Inhibition: Many indole-containing compounds have been identified as inhibitors of tubulin polymerization.[4][5] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

-

Topoisomerase II Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[7] Topoisomerase II inhibitors stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[7] Several 2-phenylindole derivatives have shown the ability to inhibit topoisomerase II, making this a likely mechanism for 3-nitroso-2-phenyl-1H-indole as well.[8]

The nitroso group itself may also contribute to the anticancer activity. Nitroso compounds are known to generate nitric oxide (NO) under certain conditions, and NO can have pleiotropic effects on cancer cells, including the induction of apoptosis.

Potential Signaling Pathways

The anticancer activity of 3-nitroso-2-phenyl-1H-indole is likely to be mediated by its influence on critical cellular signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.

Caption: Potential anticancer signaling pathways of 3-nitroso-2-phenyl-1H-indole.

Spectroscopic Characterization

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | N-H (indole) |

| ~7.2 - 8.0 | m | 9H | Aromatic protons |

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~110 - 140 | Aromatic and indole ring carbons |

| ~145 - 155 | C=N (oxime tautomer) or C-N=O |

Table 4: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3400 | N-H stretch (indole) |

| ~1600 - 1650 | C=N stretch (oxime tautomer) |

| ~1500 - 1550 | N=O stretch |

| ~1450 - 1600 | C=C stretch (aromatic) |

Table 5: Expected Mass Spectrometry Data

| m/z | Assignment |

| ~222 | [M]⁺ |

| ~192 | [M-NO]⁺ |

Conclusion and Future Perspectives

3-Nitroso-2-phenyl-1H-indole represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its efficient one-pot synthesis opens the door for the generation of a library of analogues for structure-activity relationship (SAR) studies. While its precise biological mechanism of action requires further investigation, the established anticancer activities of the 2-phenylindole scaffold, particularly as inhibitors of tubulin polymerization and topoisomerase II, provide a strong rationale for its continued exploration as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its anticancer efficacy and mechanism of action. Such efforts will be crucial in determining the ultimate clinical potential of 3-nitroso-2-phenyl-1H-indole and its derivatives.

References

- Floyd, R. A., & Hensley, K. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Anti-Cancer Agents in Medicinal Chemistry, 11(4), 373–379.

- Cui, X., & Zhang, Y. (2019).

- Floyd, R. A., & Hensley, K. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action.

- Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114104.

-

PubChem. (n.d.). 3-nitroso-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- La Regina, G., et al. (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 60(22), 9290–9305.

- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1466-1481.

- Shim, J. S., et al. (2014). Proposed mechanisms of anticancer activity of nitroxoline. Oncotarget, 5(21), 10215–10229.

- Szymański, P., et al. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(16), 8873.

- BioWorld. (2023, March 28). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.

- de Souza, T. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5202.

- Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(16), 3932–3942.

- Abdel-Aziz, A. A.-M., et al. (2024). In vitro inhibition of cancer cell line growth by indolyl-thiazolyl-pyrrolopyridines 3d, 3k. Molecules, 29(3), 643.

- Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(14), 3341–3353.

- Bondarev, A. D., et al. (2023). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Pharmacological Research, 194, 106828.

- Wikipedia. (2023). Topoisomerase inhibitor.

- Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(5), 1083.

- Cushman, M., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. Journal of Medicinal Chemistry, 58(10), 4344–4356.

- Sarmah, D., Tahu, M., & Bora, U. (2022). Indole synthesis via cyclisation of N-nitrosoaniline with α-diazo-β-diketo compounds under Rh(III) catalysis.

- Lakeev, S. N., Maydanova, I. O., Galin, F. Z., & Tolstikov, G. A. (2001). Sulfur ylides in the synthesis of heterocyclic and carbocyclic compounds. Russian Chemical Reviews, 70(8), 655–672.

- Kumar, S. M., et al. (2018). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 9(3), 856-863.

- Dalla Via, L., et al. (2019). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters, 10(10), 1436–1442.

- El-Ghamry, H. A., & Fathalla, S. K. (2015). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. Journal of Molecular Structure, 1099, 439-447.

- Szymańska, E., et al. (2021).

- Johansson, H., et al. (2018). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 8(52), 29749-29755.

Sources

- 1. 3-nitroso-2-phenyl-1H-indole | C14H10N2O | CID 343976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 3-Nitroso-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-nitroso-2-phenyl-1H-indole (CAS 784-45-2). Due to a notable absence of experimentally acquired and published spectra for this specific molecule in peer-reviewed literature, this document pioneers a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related analogues. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This guide also addresses the critical aspect of tautomerism between the C-nitroso form and the more stable quinone-oxime form, a phenomenon central to understanding its spectral behavior. Furthermore, a plausible synthetic route and the corresponding experimental protocols for spectroscopic analysis are detailed to empower researchers in their future work with this compound.

Introduction: The Enigmatic Nature of 3-Nitroso-2-phenyl-1H-indole

3-Nitroso-2-phenyl-1H-indole is a fascinating heterocyclic compound that, despite its commercial availability, remains surprisingly under-characterized in scientific literature. Its structure, featuring a nitroso group at the C3 position of the indole ring, suggests a rich and complex chemical reactivity. The indole scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a nitroso group, a known potent electrophile and a precursor to various nitrogen-containing functionalities, earmarks this molecule as a potentially valuable intermediate in organic synthesis and drug discovery.

A crucial aspect of 3-nitrosoindoles is their existence in a tautomeric equilibrium with the corresponding 3-indolone oxime. In the case of 3-nitroso-2-phenyl-1H-indole, this equilibrium lies significantly towards the more stable 2-phenyl-3H-indol-3-one oxime form. This tautomerism is a key determinant of the molecule's spectroscopic signature, and both forms must be considered for a complete analysis.

This guide aims to bridge the current knowledge gap by providing a robust, theoretically grounded prediction of the spectroscopic data for 3-nitroso-2-phenyl-1H-indole, thereby facilitating its identification and use in research and development.

Molecular Structure and Tautomerism

The chemical structure of 3-nitroso-2-phenyl-1H-indole is characterized by a phenyl group at the C2 position and a nitroso group at the C3 position of the indole ring. However, it readily tautomerizes to the more stable 2-phenyl-3H-indol-3-one oxime.

Diagram 1: Tautomeric Equilibrium

Caption: Proposed synthesis of 3-nitroso-2-phenyl-1H-indole.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-phenyl-1H-indole in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution with constant stirring.

-

Reaction: Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using an FT-IR spectrometer.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Conclusion and Future Outlook

While the definitive experimental spectroscopic data for 3-nitroso-2-phenyl-1H-indole remains to be published, this guide provides a robust and scientifically grounded prediction of its key spectral features. The understanding of its tautomeric equilibrium with 2-phenyl-3H-indol-3-one oxime is paramount to interpreting any future experimental data. The provided synthetic and characterization protocols offer a clear pathway for researchers to produce and unequivocally identify this compound. The potential of 3-nitroso-2-phenyl-1H-indole as a versatile building block in medicinal and materials chemistry warrants further investigation, and it is our hope that this guide will stimulate and support these future research endeavors.

References

- Spectroscopic data for 2-phenyl-1H-indole has been compiled from various public databases and literature sources. Specific data points for related nitroso and oxime compounds are based on established chemical principles and general spectroscopic trends. Due to the predictive nature of this guide, direct citations to a single source for the target molecule's data are not applicable.

An In-depth Technical Guide to the Thermal Stability of 3-Nitroso-2-phenyl-1H-indole

Foreword: A Predictive Analysis of a Reactive Moiety

Direct, published experimental data on the thermal stability of 3-nitroso-2-phenyl-1H-indole is scarce in the available scientific literature. This guide, therefore, adopts the position of a Senior Application Scientist, leveraging established principles of physical organic chemistry to construct a robust, predictive model of the compound's behavior under thermal stress. By dissecting the molecule into its core components—the indole scaffold, the C2-phenyl substituent, and the critically reactive C3-nitroso group—we can logically deduce its stability profile, predict its decomposition pathways, and propose rigorous experimental protocols for validation. This document serves not as a mere summary of existing data, but as an expert-guided framework for safely handling and studying this intriguing molecule.

Molecular Profile and Structural Considerations

3-Nitroso-2-phenyl-1H-indole (CAS 784-45-2) is an aromatic heterocyclic compound featuring an indole nucleus substituted with a phenyl group at the C2 position and a nitroso (-N=O) group at the C3 position[1][2]. The C3 position of indole is inherently electron-rich, making it a prime target for electrophilic nitrosating agents during synthesis[3]. The presence of the nitroso group, a functionality known for its reactivity and thermal sensitivity, is the single most critical determinant of the molecule's stability[4].

A crucial structural aspect is the potential for tautomerism. The compound can exist in equilibrium with its more stable oxime isomer, 2-phenyl-3H-indol-3-one oxime[2]. This equilibrium is a dominant feature of its chemistry and a primary pathway to thermal stabilization.

Caption: Fig. 1: Tautomeric Equilibrium.

Predicted Thermal Stability Profile & Key Influencing Factors

The thermal stability of 3-nitroso-2-phenyl-1H-indole is predicted to be low to moderate . It is likely sensitive to both heat and light[4]. The overall stability is a balance between the stabilizing aromaticity of the indole ring and the profound instability imparted by the C-nitroso group.

-

The C-Nitroso Group: This functional group is the primary driver of instability. C-nitroso compounds are known to have low C-N bond dissociation energies, making them susceptible to homolytic cleavage upon heating[4]. Nitrosoalkanes, for example, have C-N bond dissociation energies of only 30-40 kcal/mol[4].

-

The Indole Ring: The aromatic indole core provides a degree of thermodynamic stability[5]. High-temperature studies on the parent indole molecule show that decomposition only begins at extreme temperatures (above 1050 K), indicating the ring system itself is robust[6].

-

Tautomerization to Oxime: The ability to tautomerize to the more stable oxime form provides a significant pathway to dissipate thermal energy and achieve a lower energy state. The oxime is generally a more stable functional group than the nitroso group[7][8].

-

Monomer-Dimer Equilibrium: Aromatic nitroso compounds typically participate in a monomer-dimer equilibrium, forming an azodioxy dimer[9]. The monomer is often a colored species (blue/green), while the dimer is frequently colorless or yellow. This equilibrium is temperature-dependent, with the monomer being favored at higher temperatures or in dilute solutions[4]. The formation of the dimer can be considered a stabilizing transformation at lower temperatures.

Probable Thermal Decomposition Pathways

Upon heating, 3-nitroso-2-phenyl-1H-indole is likely to undergo several competing transformations. The specific pathway that dominates will depend on the temperature, solvent, and atmospheric conditions (inert vs. oxidative).

Pathway A: Tautomerization to Oxime

This is not a decomposition but a reversible isomerization to a more stable form. It is expected to be the predominant process under mild heating in protic solvents. This pathway does not break the molecule but transforms it into a more thermally robust isomer.

Pathway B: Dimerization

In concentrated solutions or in the solid state, molecules may dimerize to form the corresponding azodioxy species. This process involves the formation of a new N-N bond and is typically reversible upon further heating or dissolution[9].

Caption: Fig. 2: Major Predicted Thermal Pathways.

Pathway C: Homolytic Cleavage (Radical Decomposition)

This is the primary true decomposition pathway under significant thermal stress, especially in the gas phase or in non-polar, aprotic solvents. The weak C-N bond breaks, yielding two highly reactive radical species: a 2-phenylindolyl radical and a nitric oxide radical (NO•)[4].

-

Subsequent Reactions: These radicals will rapidly react with their environment.

-

In an Inert Atmosphere: The indolyl radical may abstract a hydrogen atom from the solvent or another molecule, or it may couple with another radical. The nitric oxide will exist as a gas.

-

In an Oxidative Atmosphere: In the presence of oxygen, the decomposition will be more complex. The indolyl radical can react with O2, and nitric oxide can be oxidized to nitrogen dioxide (NO2), which is a potent nitrating agent. This can lead to the formation of nitrated indole species[10][11].

-

Summary of Predicted Decomposition Products

| Condition | Primary Pathway | Major Expected Products |

| Mild Heating (Solid/Conc. Solution) | Dimerization | Azodioxy dimer of 3-nitroso-2-phenyl-1H-indole |

| Mild Heating (Protic Solvent) | Tautomerization | 2-phenyl-3H-indol-3-one oxime |

| High Heating (Inert Atmosphere) | Homolytic Cleavage | 2-Phenylindole, Nitric Oxide (NO), radical coupling products |

| High Heating (Oxidative Atmosphere) | Homolytic Cleavage & Oxidation | 3-Nitro-2-phenyl-1H-indole, Nitric Oxide (NO), Nitrogen Dioxide (NO2), various oxidized species |

Proposed Experimental Protocols for Stability Assessment

To empirically determine the thermal stability, a systematic approach combining calorimetric and chromatographic techniques is essential.

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol provides a rapid assessment of thermal events like melting, decomposition, and mass loss as a function of temperature.

Caption: Fig. 3: DSC/TGA Experimental Workflow.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-nitroso-2-phenyl-1H-indole into a vented aluminum DSC pan. A parallel sample is prepared for the TGA instrument.

-

Instrument Setup: Purge the DSC and TGA cells with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to ~350 °C at a constant ramp rate of 10 °C/min.

-

Data Analysis:

-

In the DSC thermogram, identify the melting point endotherm and the onset temperature of any sharp exotherms, which indicate decomposition.

-

In the TGA thermogram, identify the temperature at which significant mass loss begins, corresponding to the evolution of gaseous byproducts (e.g., NO).

-

Protocol 2: Isothermal Stress Testing with HPLC-UV/MS Analysis

This protocol provides quantitative data on the rate of degradation at specific temperatures and allows for the identification of degradation products.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a relevant solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Isothermal Incubation: Aliquot the solution into multiple sealed vials. Place sets of vials in ovens maintained at different temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control set stored at 4 °C.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. Quench the degradation by placing the vial in an ice bath.

-

HPLC Analysis: Analyze each sample by a stability-indicating reverse-phase HPLC method with UV detection. Quantify the peak area of the parent compound.

-

Degradant Identification: Analyze stressed samples using LC-MS to obtain mass data for the degradation products, aiding in the confirmation of the predicted decomposition pathways.

-

Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation kinetics.

Safety and Handling Considerations

Given the predicted thermal instability and decomposition pathways, strict safety protocols are mandatory.

-

Thermal Hazards: Avoid heating the compound unnecessarily. The decomposition may be exothermic and could lead to a runaway reaction, especially with larger quantities. Always conduct initial thermal analysis on a small scale (milligrams).

-

Gas Evolution: Thermal decomposition will likely release nitric oxide (NO), a toxic gas. All heating experiments must be conducted in a well-ventilated fume hood.

-

Light Sensitivity: As with many nitroso compounds, 3-nitroso-2-phenyl-1H-indole may be light-sensitive. Store the material in an amber vial, protected from light.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

While direct experimental data is limited, a thorough analysis based on the known chemistry of the indole nucleus and the C-nitroso functional group allows for a comprehensive and reliable prediction of the thermal behavior of 3-nitroso-2-phenyl-1H-indole. The compound is expected to be thermally labile, with its stability profile dominated by three key processes: tautomerization to its more stable oxime isomer, reversible dimerization, and, at higher temperatures, irreversible homolytic cleavage of the C-NO bond. The proposed experimental workflows provide a clear path for researchers to safely and accurately characterize its stability, enabling its effective use in further research and development.

References

-

Kulagina, N. V., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Molecules, 25(22), 5468. Available at: [Link]

-

Stilinović, V., & Kaitner, B. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 23(11), 2999. Available at: [Link]

-

Chow, Y. L. (1968). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 46(12), 2111-2117. Available at: [Link]

-

Waghmare, S., & Jamale, D. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 116-123. Available at: [Link]

-

Petit, C., et al. (2000). NO-Mediated Aromatic Nitration During Decomposition of Phenolic S-nitrosothiols in Non-Aqueous Aerobic Medium. Chemical & Pharmaceutical Bulletin, 48(11), 1634-1638. Available at: [Link]

-

B. G. Gowenlock, & W. Lüttke. (1958). Preparations of C-Nitroso Compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340. Available at: [Link]

-

Boyer, J. H. (1986). Preparations of C-Nitroso Compounds. Chemical Reviews, 86(5), 781-793. Available at: [Link]

-

Forrest, D. (2004). Aromatic C-nitroso Compounds. IntechOpen. Available at: [Link]

-